molecular formula C20H28N4O4 B1402821 Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate CAS No. 1211592-94-7

Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate

Cat. No.: B1402821
CAS No.: 1211592-94-7
M. Wt: 388.5 g/mol
InChI Key: QICKTHOPVGHADR-UHFFFAOYSA-N
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Description

Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate is a sophisticated chemical intermediate designed for research and development applications, particularly in medicinal chemistry. This compound features a unique molecular architecture that combines a [1,2,4]triazolo[4,3-a]pyridine core with a piperidine moiety, both of which are privileged scaffolds in the design of pharmacologically active molecules. The presence of the tert-butoxycarbonyl (Boc) group serves as a protective amine mask, a crucial feature for multi-step synthetic sequences, allowing for selective deprotection under mild acidic conditions to further functionalize the piperidine nitrogen. The ethoxycarbonyl ester at the 8-position provides a versatile handle for further synthetic manipulation, such as hydrolysis to carboxylic acids or amide coupling reactions. Compounds within this structural class are frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and are integral in the discovery and development of new therapeutic agents. Research into similar triazolopyridine derivatives, for instance, has demonstrated their utility as key intermediates in the production of drugs like Sitagliptin, highlighting the value of this chemotype in drug discovery pipelines . This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4/c1-5-27-18(25)15-7-6-10-24-16(21-22-17(15)24)13-14-8-11-23(12-9-14)19(26)28-20(2,3)4/h6-7,10,14H,5,8-9,11-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICKTHOPVGHADR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=NN=C2CC3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744339
Record name Ethyl 3-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
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Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211592-94-7
Record name Ethyl 3-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate
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Biological Activity

Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C20_{20}H28_{28}N4_{4}O4_{4}, and it features a piperidine ring and a triazolo-pyridine moiety, which contribute to its biological activity. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:

  • Formation of the Triazolo-Pyridine Moiety : This involves the condensation of appropriate precursors to form the triazolo-pyridine framework.
  • Piperidine Ring Formation : The piperidine ring is synthesized through cyclization reactions involving suitable amines and carbonyl compounds.
  • Carboxylate Esterification : The final step includes esterification of the piperidine derivative with tert-butyl and ethoxycarbonyl groups to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets such as receptors and enzymes. Notably, it shows promising antagonistic activity against muscarinic acetylcholine receptors (mAChRs), which are crucial in numerous physiological processes including cognition and memory.

Pharmacological Profile

The pharmacological profile includes:

  • Selectivity : The compound exhibits subtype-selective antagonism towards mAChRs, particularly showing low binding affinities for M2 and M4 receptor subtypes while maintaining potency against M5 receptors.
Receptor SubtypeIC50_{50} (nM)Selectivity
M1>10,000Low
M21.1Moderate
M3>10,000Low
M550High

In Vitro Studies

In vitro studies have demonstrated that the compound has low to moderate hepatic clearance rates across species (human, rat, mouse). The predicted human clearance rates are around 5 mL/min/kg with favorable pharmacokinetic properties including good oral bioavailability (68% when administered as an HCl salt).

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Cognitive Enhancement : In animal models, administration of this compound resulted in improved learning and memory performance.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects against neurodegenerative conditions by modulating cholinergic signaling pathways.

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. Variations in the triazole positioning or modifications on the piperidine ring can significantly alter its pharmacological profile.

Comparative Analysis

Here is a comparative analysis of structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-b]pyridin-3-yl]methyl}piperidineSimilar piperidine structureDifferent triazole positioning affects activity
Tert-butyl 4-{[6-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl}piperidineAltered position of ethoxycarbonyl groupPotentially different biological activity
Tert-butyl 4-{[(5-(ethoxycarbonyl)-1H-pyrazol-3-yl)methyl]}piperidinePyrazole instead of triazoleMay exhibit distinct pharmacological profiles

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperidine-1-carboxylates fused with heterocyclic systems. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogues with Triazolopyridine Cores

Compound Name Molecular Formula Molecular Weight Key Substituents Yield (%) Key Data/Applications
Target Compound C₂₀H₂₈N₄O₄ 388.47 8-ethoxycarbonyl, triazolo[4,3-a]pyridine N/A Intermediate for kinase inhibitors; potential solubility enhancer
tert-Butyl 4-(6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxylate C₁₇H₂₂F₃N₄O₂ 371.17 6-trifluoromethyl, triazolo[4,3-a]pyridine 69 CDK9 inhibitor candidate; improved lipophilicity due to CF₃ group
tert-Butyl 4-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxylate C₁₆H₂₂BrN₄O₂ 381.28 6-bromo, triazolo[4,3-a]pyridine 50 Suzuki coupling precursor; bromine aids further functionalization
tert-Butyl (8-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)(methyl)carbamate C₁₃H₁₈BrN₅O₂ 326.90 8-bromo, methyl carbamate N/A Boronic acid precursor for cross-coupling reactions

Key Observations :

  • Synthetic Utility : Brominated analogs (e.g., 6-bromo or 8-bromo derivatives) serve as intermediates for cross-coupling reactions, whereas the target compound’s ethoxycarbonyl group may limit further derivatization .
  • Biological Relevance : Trifluoromethyl-substituted analogs exhibit higher lipophilicity, favoring membrane permeability in kinase inhibitors .

Analogues with Alternative Heterocyclic Systems

Compound Name Molecular Formula Molecular Weight Core Structure Key Features
tert-Butyl 2,5-difluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzoate C₁₉H₂₁F₂N₃O₃ 348.39 Triazolo[4,3-a]pyridinone Fluorinated aromatic ring enhances metabolic stability
tert-Butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4'-piperidine]-1'-carboxylate C₁₄H₂₃N₅O₂ 293.36 Spirocyclic triazolo-pyrazine Rigid spirocyclic structure; explored in CNS-targeting drug discovery

Key Observations :

  • Triazolo-pyridinones (e.g., compound from ) introduce a ketone group, altering hydrogen-bonding capacity compared to the ethoxycarbonyl-substituted target compound.
  • Spirocyclic systems (e.g., ) impose conformational constraints, which may enhance target selectivity but reduce synthetic accessibility.

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a convergent approach:

  • Step 1 : Construction or procurement of the substituted triazolopyridine intermediate bearing the ethoxycarbonyl group.
  • Step 2 : Functionalization of piperidine at the nitrogen with a tert-butyl carboxylate protecting group.
  • Step 3 : Coupling of the triazolopyridine moiety to the 4-position of the piperidine ring via a suitable linker, often a methylene bridge.

This approach allows for modular assembly, facilitating variations in substituents for structure-activity relationship studies.

Detailed Synthetic Procedure (Based on Patent WO2009096080A1 and Related Literature)

  • Synthesis of the 8-(ethoxycarbonyl)-triazolo[4,3-a]pyridine intermediate :

    • Starting from pyridine derivatives, the triazole ring is constructed via cyclization reactions involving hydrazine or substituted hydrazides and appropriate nitrile or amidine precursors.
    • The ethoxycarbonyl group is introduced typically via esterification or alkylation using ethyl chloroformate or similar reagents under basic conditions.
  • Preparation of tert-butyl piperidine-1-carboxylate :

    • Piperidine is reacted with di-tert-butyl dicarbonate (Boc2O) to protect the nitrogen as a tert-butyl carbamate.
    • This step is usually carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at 0°C to room temperature with a base like triethylamine.
  • Coupling of the triazolopyridine moiety to the piperidine ring :

    • The 3-position of the triazolopyridine is functionalized to allow linkage, commonly via a halogenated methyl group (e.g., bromomethyl derivative).
    • Nucleophilic substitution is performed where the piperidine nitrogen or the 4-position carbon acts as a nucleophile to displace the halide, forming the methylene bridge.
    • This reaction is typically done in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50–100°C).
  • Purification :

    • The crude product is purified by column chromatography using silica gel.
    • Elution solvents vary depending on polarity but often include mixtures of ethyl acetate and hexanes.
    • Final product characterization is done by NMR (1H, 13C), HRMS, and sometimes X-ray crystallography.

Experimental Data Summary

Step Reagents & Conditions Yield (%) Notes
Triazolopyridine synthesis Cyclization with hydrazine derivatives, esterification with ethyl chloroformate 70–85 Requires careful temperature control
Piperidine Boc protection Piperidine + Boc2O, triethylamine, DCM, 0°C to RT 90–95 Standard protecting group installation
Coupling reaction Halomethyl-triazolopyridine + Boc-piperidine, DMF, 80°C 80–90 Nucleophilic substitution, polar aprotic solvent
Purification and isolation Silica gel chromatography, EtOAc/Hexane Product isolated as colorless oil or solid

Research Findings and Optimization Notes

  • Solvent choice : Polar aprotic solvents such as DMF and DMSO are preferred for the coupling step to enhance nucleophilicity and solubility of reactants.
  • Temperature control : Elevated temperatures (70–100°C) improve reaction rates but must be balanced to avoid decomposition.
  • Protecting group stability : The tert-butyl carbamate (Boc) group is stable under coupling conditions but can be removed under acidic conditions if deprotection is desired.
  • Purity and characterization : High purity (>97%) is achievable with column chromatography and recrystallization; characterization includes NMR chemical shifts consistent with the expected structure and HRMS confirming molecular weight.

Summary Table of Key Reaction Conditions

Reaction Step Reagents Solvent Temperature Time Yield (%) Product State
Triazolopyridine formation Hydrazine, pyridine derivative, ethyl chloroformate Ethanol/DMF 60–80°C 6–12 h 70–85 Intermediate
Piperidine Boc protection Boc2O, triethylamine DCM 0°C to RT 2–4 h 90–95 Boc-protected piperidine
Coupling to form final compound Halomethyl-triazolopyridine, Boc-piperidine DMF 80°C 12–24 h 80–90 Target compound
Purification Silica gel chromatography EtOAc/Hexane RT Pure compound

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this compound, and what analytical methods validate its structural integrity?

  • Methodology : Synthesis typically involves multi-step protocols, including:

  • Coupling reactions : Use of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the triazolopyridine core to the piperidine-carboxylate moiety .
  • Protection/deprotection : tert-Butoxycarbonyl (Boc) groups are introduced to protect amines, followed by acidic deprotection (e.g., HCl/Et₂O) .
  • Purification : Silica gel chromatography or recrystallization ensures purity (>95% by HPLC) .
    • Validation :
  • 1H/13C NMR : Key peaks include δ ~1.4 ppm (tert-butyl), δ ~4.2 ppm (ethoxycarbonyl OCH₂), and aromatic protons at δ 7.2–8.3 ppm .
  • Mass spectrometry (ESI-MS) : Confirms molecular ion [M+H]+ with <2 ppm deviation .

Q. How should researchers handle safety and stability concerns during synthesis?

  • Safety protocols :

  • Toxicity : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Use fume hoods, gloves, and eye protection .
  • Storage : Stable at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ethoxycarbonyl group .
    • Reactivity : Avoid strong oxidizers; decomposition releases toxic fumes (e.g., CO, NOₓ) .

Advanced Research Questions

Q. What strategies optimize reaction yields when introducing substituents to the triazolopyridine ring?

  • Catalytic conditions :

  • Pd(PPh₃)₄ in DME/Na₂CO₃ achieves >90% yield for bromo-triazolopyridine intermediates .
  • Microwave-assisted synthesis reduces reaction time (e.g., 30 min at 120°C) for cyclization steps .
    • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the 8-position .

Q. How do electronic effects of substituents influence biological activity?

  • Case study : Replacement of ethoxycarbonyl with trifluoromethyl (CF₃) increases lipophilicity (LogP +0.5), enhancing membrane permeability in retinol-binding protein assays .
  • SAR analysis : Electron-withdrawing groups (e.g., CN, CF₃) at the 8-position improve binding affinity (IC₅₀ < 50 nM) compared to electron-donating groups (e.g., OMe) .

Q. What techniques resolve contradictions in spectral data for structurally similar analogs?

  • Contradiction example : Overlapping NMR signals for piperidine methylene protons (δ 2.8–3.2 ppm) .
  • Resolution :

  • 2D NMR (COSY, HSQC) : Assigns coupling patterns and distinguishes diastereotopic protons .
  • Variable-temperature NMR : Resolves dynamic rotational barriers in hindered piperidine conformers .

Methodological Resources

  • Synthetic protocols : Refer to (multi-step coupling) and (crystallization conditions).
  • Biological assays : Retinol-binding protein antagonism models (IC₅₀ determination) .
  • Safety guidelines : EU-GHS/CLP classifications () and emergency response protocols .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate

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